molecular formula C6H13NO2S B1370857 3-(Methylsulfonyl)piperidine CAS No. 290328-56-2

3-(Methylsulfonyl)piperidine

Cat. No. B1370857
M. Wt: 163.24 g/mol
InChI Key: PBJLJPZGBKCUKM-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)piperidine is a chemical compound with the molecular formula C6H13NO2S . It has a molecular weight of 166.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread and is an important task of modern organic chemistry . Specific methods of piperidine synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)piperidine can be represented by the SMILES string O=S(CC1CNCCC1)©=O . The InChI key for this compound is YIFHCOIIDDBQCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Methylsulfonyl)piperidine is a chemical compound with the molecular formula C6H13NO2S . It has a molecular weight of 166.02 .

Scientific Research Applications

1. Pharmaceutical Research and Drug Development

3-(Methylsulfonyl)piperidine and its derivatives are studied extensively in the field of pharmaceutical research. One such derivative, N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, showed promising results as an inhibitor in the context of myocardial infarction treatment (Oinuma et al., 1991). Additionally, piperidine derivatives have been investigated for their cytotoxic properties against neoplastic cells, with some showing selective toxicity for malignant cells over normal cells (Pati et al., 2008).

2. Antimicrobial and Antifungal Applications

Derivatives of 3-(Methylsulfonyl)piperidine have been synthesized and evaluated for their antimicrobial efficacy. Some compounds, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, have shown significant potency against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

3. Development of Selective Receptor Ligands

Research on 3-(Methylsulfonyl)piperidine derivatives has led to the development of selective ligands for specific receptors, such as the 5-HT7 receptor, with potential therapeutic applications for CNS disorders (Canale et al., 2016).

4. Anticancer Research

The compound class including 3-(Methylsulfonyl)piperidine is actively researched for anticancer applications. Various derivatives have been shown to have cytotoxic effects on cancer cells, indicating their potential use in cancer therapy (Khalid et al., 2016).

5. Exploration in Behavioral Neuroscience

Piperidine, a related compound, has been studied for its potential role in psychiatric disorders and behavioral regulation, indicating a broader scope of research for its derivatives including 3-(Methylsulfonyl)piperidine (Abood et al., 1961).

6. Development of Fluorescent Tags for Biological Research

Derivatives of 3-(Methylsulfonyl)piperidine have been used to develop fluorescence-tagged compounds that can act as potent histamine H3 receptor ligands, offering tools for studying receptor binding sites and aiding in biological research (Amon et al., 2007).

7. Synthesis of Functionalized Piperidines

Research has also focused on the synthesis of 3-(Methylsulfonyl)piperidine derivatives for creating functionalized piperidines, which are valuable in various chemical and pharmaceutical applications (Chang et al., 2002).

Safety And Hazards

The safety data sheet for piperidine derivatives suggests that they may be harmful if swallowed . They are classified as Acute toxicity, Oral (Category 4), H302 .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions in research should focus on improving its efficacy and safety, investigating its potential applications in psychiatric disorders, and developing novel formulations for therapeutic use.

properties

IUPAC Name

3-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLJPZGBKCUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624195
Record name 3-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)piperidine

CAS RN

290328-56-2
Record name 3-(Methylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290328-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylpiperidine
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